molecular formula C9H5BrN2O2 B15331835 8-Bromoquinoxaline-5-carboxylic acid

8-Bromoquinoxaline-5-carboxylic acid

Cat. No.: B15331835
M. Wt: 253.05 g/mol
InChI Key: RWYFBOHZNCNNTE-UHFFFAOYSA-N
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Description

8-Bromoquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2 It is a derivative of quinoxaline, featuring a bromine atom at the 8th position and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoxaline-5-carboxylic acid typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 8-methylquinoline-5-carboxylic acid using bromine in the presence of silver sulfate . Another approach involves the Skraup reaction, which synthesizes quinoline derivatives from 3-amino-p-toluic acid, followed by bromination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Quinoxalines: Products of substitution reactions.

    Alcohols and Aldehydes: Products of reduction reactions.

    Biaryl Compounds: Products of coupling reactions.

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 8-Bromoquinoline-5-carboxylic acid
  • 8-Hydroxyquinoline
  • 8-Methylquinoline-5-carboxylic acid

Comparison: 8-Bromoquinoxaline-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to 8-Hydroxyquinoline, it has different pharmacological properties and applications .

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

8-bromoquinoxaline-5-carboxylic acid

InChI

InChI=1S/C9H5BrN2O2/c10-6-2-1-5(9(13)14)7-8(6)12-4-3-11-7/h1-4H,(H,13,14)

InChI Key

RWYFBOHZNCNNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)N=CC=N2)Br

Origin of Product

United States

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